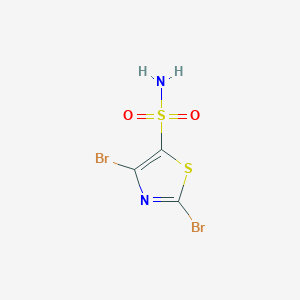

2,4-Dibromothiazole-5-sulfonamide

Description

Contextualization of Thiazole (B1198619) Heterocycles in Advanced Organic and Medicinal Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in the fields of organic and medicinal chemistry due to its presence in a wide array of biologically active compounds. The thiazole ring is a key component of vitamin B1 (thiamine) and is found in numerous pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs. nih.gov

The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, endows it with unique electronic properties and the ability to participate in various chemical reactions. This versatility allows chemists to modify the thiazole core to fine-tune the biological activity and pharmacokinetic properties of molecules.

Role of the Sulfonamide Moiety in Contemporary Chemical Research

The sulfonamide functional group (-SO₂NH₂) is another critical pharmacophore in drug discovery and development. Its ability to mimic the transition state of enzymatic reactions has led to the development of a broad spectrum of drugs, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants. mdpi.com The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

In modern chemical research, the sulfonamide moiety is not only valued for its biological activity but also for its role as a directing group in organic synthesis and its ability to confer desirable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.

Overview of 2,4-Dibromothiazole-5-sulfonamide as a Key Scaffold in Synthetic Design

While specific research applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile synthetic scaffold. The two bromine atoms at positions 2 and 4 of the thiazole ring are prime handles for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the creation of diverse molecular libraries for drug discovery and materials science research.

The sulfonamide group at the 5-position can also be readily modified. For instance, the nitrogen atom can be alkylated or acylated to introduce further diversity. The inherent biological activity associated with the sulfonamide moiety makes this position particularly interesting for the development of new therapeutic agents.

Although detailed synthetic procedures for this compound are not readily found in scientific journals, its preparation would likely involve the bromination of a suitable thiazole-5-sulfonamide precursor. The synthesis of related 2,4-disubstituted thiazoles has been reported through various methods, including the reaction of α-haloketones with thioamides.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H2Br2N2O2S2 |

|---|---|

Molecular Weight |

322.0 g/mol |

IUPAC Name |

2,4-dibromo-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C3H2Br2N2O2S2/c4-1-2(11(6,8)9)10-3(5)7-1/h(H2,6,8,9) |

InChI Key |

AHORIGJILCRGSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SC(=N1)Br)S(=O)(=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dibromothiazole 5 Sulfonamide and Precursors

Synthesis of 2,4-Dibromothiazole (B130268) as a Core Intermediate

2,4-Dibromothiazole is a fundamental building block, and its efficient synthesis is critical for the development of a wide range of disubstituted thiazole (B1198619) derivatives. nih.gov Research has focused on optimizing its production to improve yields, reduce the use of hazardous reagents, and provide practical, scalable methods.

The synthesis of the complete family of bromothiazoles, including 2,4-dibromothiazole, has been systematically revisited to update and optimize production methods. researchgate.net Traditional bromination reactions often required harsh conditions and large excesses of elemental bromine, which is both toxic and corrosive. Modern efforts have focused on developing milder and more selective brominating agents. For instance, the use of N-bromosuccinimide (NBS) has become a common strategy to replace molecular bromine, enhancing the safety and practicality of these procedures. researchgate.net

A majority of brominated thiazoles, including the 2,4-dibromo isomer, are produced through carefully controlled sequential bromination and debromination steps. researchgate.net This strategic approach allows for the precise installation of bromine atoms at specific positions on the thiazole ring. By manipulating reaction conditions and the sequence of bromination and selective debromination, chemists can navigate the complex reactivity of the thiazole nucleus to isolate the desired isomer. This methodology has been refined to the point that the entire family of bromothiazoles can now be produced without resorting to the use of elemental bromine. researchgate.net

Historically, the synthesis of 2,4-dibromothiazole involved treating commercially available thiazolidine-2,4-dione with a large excess of phosphorus oxybromide (POBr₃), an expensive reagent. iaea.org More recent and practical advancements have provided more efficient alternatives. One improved synthesis involves the reaction of thiazolidine-2,4-dione with a combination of phosphorus pentoxide (P₂O₅) and tetrabutylammonium (B224687) bromide (Bu₄NBr) in toluene. iaea.org This updated protocol represents a significant improvement for the practical production of this key intermediate. The resulting 2,4-dibromothiazole is an off-white crystalline powder with a melting point of 80-84 °C. sigmaaldrich.com

| Method | Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|---|

| Traditional Method | Thiazolidine-2,4-dione | POBr₃ (excess) | Requires large excess of expensive reagent. | iaea.org |

| Improved Method | Thiazolidine-2,4-dione | P₂O₅, Bu₄NBr | More practical and efficient production. | iaea.org |

| General Strategy | Thiazole derivatives | Brominating/Debrominating agents (e.g., NBS) | Sequential steps allow for controlled synthesis without elemental bromine. | researchgate.net |

Functionalization at the 5-Position: Installation of the Sulfonyl Chloride Moiety

With the 2- and 4-positions of the thiazole ring blocked by bromine atoms, the C5-position becomes the primary site for further functionalization. The introduction of a sulfonyl chloride group at this position sets the stage for the final conversion to the desired sulfonamide.

The thiazole ring is an aromatic heterocycle, and its reactivity in electrophilic substitution reactions is well-established. Calculations of π-electron density and experimental observations confirm that electrophilic attack occurs preferentially at the C5-position, which is the most electron-rich and nucleophilic site on the ring. nih.govnumberanalytics.compharmaguideline.com This inherent reactivity directs sulfonation to the desired position.

The direct sulfonation of an aromatic ring is typically achieved using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid, H₂SO₄) or chlorosulfonic acid. masterorganicchemistry.comyoutube.com The active electrophile in these reactions is protonated sulfur trioxide (HSO₃⁺) or a related species. youtube.com For the 2,4-dibromothiazole substrate, the two electron-withdrawing bromine atoms significantly deactivate the ring towards electrophilic attack. Consequently, forcing conditions, such as the use of oleum, would likely be required to achieve sulfonation at the C5-position to form 2,4-dibromothiazole-5-sulfonic acid.

Once the sulfonic acid group is installed at the 5-position, the next step is its conversion to the more reactive sulfonyl chloride. This transformation is a standard procedure in organic synthesis. The most common reagents for this conversion are thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents effectively replace the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the corresponding sulfonyl chloride. This step is crucial as the sulfonyl chloride is the immediate precursor needed for the synthesis of the final sulfonamide product.

| Transformation | Position | Reaction Type | Typical Reagents | Key Considerations | Reference |

|---|---|---|---|---|---|

| Sulfonation | C5 | Electrophilic Aromatic Substitution | Fuming Sulfuric Acid (Oleum) | C5 is the most nucleophilic position. Ring is deactivated by two Br atoms, requiring strong conditions. | numberanalytics.commasterorganicchemistry.com |

| Conversion to Sulfonyl Chloride | C5 | Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Standard conversion of a sulfonic acid to a more reactive intermediate for sulfonamide synthesis. | Generic |

Formation of the 5-Sulfonamide Linkage

The creation of the sulfonamide bond at the C-5 position of the thiazole ring is a critical step. This is typically achieved through the reaction of a sulfonyl chloride precursor with an appropriate amine.

The reaction of 2,4-dibromothiazole-5-sulfonyl chloride with a variety of amine substrates is a common method for generating a library of N-substituted sulfonamides. This reaction is a type of nucleophilic acyl substitution. libretexts.org The process generally involves reacting the sulfonyl chloride with a primary or secondary amine. libretexts.orglibretexts.org The use of different amines allows for the introduction of diverse functional groups, which can modulate the physicochemical and biological properties of the final compound. researchgate.netnih.gov

The reaction conditions for these amidation reactions can be optimized. For instance, in the synthesis of related sulfonamides, the use of a base is often necessary to neutralize the hydrochloric acid generated during the reaction. nih.gov In some cases, a solvent like N-methyl pyrrolidone (NMP) can act as both the solvent and an acid scavenger, eliminating the need for an additional base. ccspublishing.org.cn The choice of solvent and base can influence the reaction rate and yield.

A general procedure for the N-sulfonylation of 2-aminothiazole (B372263) involves dissolving sodium acetate (B1210297) in water, followed by the addition of the sulfonyl chloride and 2-aminothiazole. nih.gov The mixture is then heated to facilitate the reaction. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

Table 1: Examples of Amidation Reactions for Sulfonamide Synthesis

| Amine Substrate | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Amines | Sulfonyl chloride, base (e.g., triethylamine), solvent (e.g., DMF/benzene) | Primary Sulfonamide | nih.gov |

| Secondary Amines | Sulfonyl chloride, base, solvent | Secondary Sulfonamide | libretexts.org |

| Ammonium Chloride (NH4Cl) | Acid chloride, N-methyl pyrrolidone (NMP), 120 °C | Primary Amide | ccspublishing.org.cn |

| 2-Aminothiazole | Sulfonyl chloride, sodium acetate, water, 80-85 °C | N-sulfonylated 2-aminothiazole | nih.gov |

This table is for illustrative purposes and may not represent the exact conditions for 2,4-Dibromothiazole-5-sulfonamide.

In complex syntheses, it may be necessary to protect the nitrogen atom of the sulfonamide group to prevent unwanted side reactions. A variety of protecting groups can be employed for this purpose. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

While specific examples for this compound are not detailed in the provided search results, general strategies for N-protection in sulfonamide synthesis are well-established. For instance, the tosyl (Ts) group is a common protecting group for amines and sulfonamides. However, methods for the diversification of sulfonyl pyrroles suggest that the N-Ts bond can be seen as a functional group for further reactions rather than just a protecting group. researchgate.net

Deprotection strategies are equally important. The removal of the protecting group must be achieved without affecting other functional groups in the molecule. The specific conditions for deprotection will depend on the protecting group used.

Strategic Approaches for Building the this compound Framework

The construction of the core 2,4-dibromothiazole ring system with the sulfonamide functionality at the 5-position requires careful strategic planning. Directed metalation and halogen-metal exchange reactions are powerful tools for achieving the desired substitution pattern.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org In the context of thiazole chemistry, the nitrogen and sulfur atoms of the thiazole ring can potentially influence the regioselectivity of metalation.

A more relevant strategy for introducing substituents onto a pre-existing dihalogenated thiazole is the halogen-metal exchange reaction. wikipedia.org This reaction is a kinetically controlled process where an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), exchanges with a halogen atom on the ring. wikipedia.orgharvard.edu The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Specifically for 2,4-dibromothiazole, a selective lithium-halogen exchange at the C-2 position can be achieved. This is because the C-2 proton of thiazole is the most acidic, making the corresponding C-2 lithium species more stable. The resulting 2-lithio-4-bromothiazole intermediate can then be trapped with an appropriate electrophile to introduce a substituent at the C-2 position. researchgate.net

The choice of organolithium reagent and reaction conditions, particularly temperature, is critical for the success of these reactions. Low temperatures (cryogenic conditions) are often required to prevent side reactions and decomposition of the unstable organolithium intermediates. rsc.orgnih.gov

Table 2: Key Features of Directed Metalation and Halogen-Metal Exchange

| Reaction Type | Key Principle | Common Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| Directed Ortho-Metalation (DoM) | A directing group guides deprotonation to the ortho-position. | Alkyllithiums (n-BuLi, s-BuLi, t-BuLi) | Aprotic solvents (THF, Et2O), often at low temperatures. | wikipedia.orgbaranlab.orgorganic-chemistry.orguwindsor.ca |

| Lithium-Halogen Exchange | Exchange of a halogen atom with lithium. | Alkyllithiums (n-BuLi, t-BuLi) | Kinetically controlled, often at cryogenic temperatures. | wikipedia.orgharvard.eduprinceton.edu |

Scaling up organometallic reactions, such as lithium-halogen exchange, from the laboratory to an industrial scale presents significant challenges. nih.gov These reactions are often highly exothermic and involve unstable intermediates, making precise temperature control crucial. rsc.orgresearchgate.net

Cryogenic Conditions: The use of cryogenic temperatures (typically below -70 °C) is common in batch processing to manage exotherms and minimize side reactions. rsc.org However, scaling up batch reactions at such low temperatures can be difficult and resource-intensive due to poor mixing and the potential for hotspot formation. rsc.orgrsc.org

Continuous Flow Technology: Continuous flow reactors offer a promising solution for scaling up these challenging reactions. rsc.orgnih.gov Flow chemistry provides superior heat and mass transfer, allowing for better control over reaction parameters such as temperature, residence time, and stoichiometry. rsc.org This enhanced control can lead to more reproducible and scalable processes, improved reaction yields, and a reduction in byproducts. rsc.orgnih.gov For instance, a cryo-flow reactor has been investigated for lithium-halogen exchange processes, demonstrating the potential for safer and more efficient large-scale synthesis. nih.gov The development of a machine learning workflow coupled with a flow chemistry platform has also been shown to optimize the reaction conditions for lithium-halogen exchange reactions. rsc.org

Chemical Transformations and Reactivity Profile of 2,4 Dibromothiazole 5 Sulfonamide Analogs

Selective Reactivity of Halogen Atoms on the Thiazole (B1198619) Ring

The two bromine atoms on the thiazole ring of 2,4-dibromothiazole-5-sulfonamide analogs exhibit differential reactivity, which can be harnessed for selective functionalization. This selectivity is primarily governed by the electronic environment of the carbon atoms to which they are attached.

Regioselective Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated thiazoles. nih.govwikipedia.org These reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings, allow for the introduction of a wide array of substituents onto the thiazole core with a high degree of control. researchgate.netorganic-chemistry.orgwikipedia.org

In 2,4-dibromothiazole (B130268) systems, the bromine atom at the C-2 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the C-4 position. rsc.org This enhanced reactivity is attributed to the electronic nature of the thiazole ring, where the C-2 position is more electron-deficient. pharmaguideline.com This inherent difference in reactivity allows for sequential and regioselective functionalization. For instance, by carefully controlling the reaction conditions, one can selectively substitute the C-2 bromine while leaving the C-4 bromine intact for subsequent transformations. nih.govnih.gov

A study on the regioselective Stille coupling of 3,5-dibromo-2-pyrone, a related heterocyclic system, demonstrated that coupling typically occurs at the more electron-deficient C3 position. nih.gov This principle of preferential reaction at the more electrophilic carbon holds true for dibromothiazoles as well.

The mechanism of palladium-catalyzed cross-coupling reactions generally follows a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.govresearchgate.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole ring. This step is often rate-determining and is favored at the more electrophilic C-2 position. nih.gov

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the halide. youtube.comyoutube.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.comyoutube.com

The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity. nih.gov Sterically bulky phosphine (B1218219) ligands, for example, can enhance the rate of reductive elimination and prevent unwanted side reactions. nih.gov While stereochemical control is a critical aspect in many organic reactions, for the cross-coupling of flat aromatic systems like thiazole, the primary concern is regioselectivity rather than the generation of chiral centers. However, in cases where the introduced substituent has a stereocenter, the reaction conditions can be optimized to control the stereochemical outcome. nih.gov

Below is a table summarizing various palladium-catalyzed cross-coupling reactions on brominated thiazole derivatives, highlighting the conditions and regioselectivity.

| Reaction Type | Catalyst/Ligand | Coupling Partner | Solvent | Selectivity | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Dioxane/Water | C-2 > C-4 | nih.gov |

| Negishi | Pd(PPh₃)₂Cl₂ | Organozinc reagents | THF | C-2 > C-4 | researchgate.net |

| Stille | Pd(PPh₃)₄ | Organostannanes | Toluene | C-2 > C-4 | organic-chemistry.org |

| Suzuki-Miyaura | Pd(OAc)₂/dppf | Bis(pinacolato)diboron | Dioxane | Borylation at C-4 | rsc.org |

Nucleophilic Substitution Reactions at Bromine-Substituted Positions

While palladium-catalyzed reactions are prevalent, nucleophilic aromatic substitution (SNA) offers an alternative pathway for functionalizing the dibromothiazole core. youtube.comyoutube.comlibretexts.org In these reactions, a nucleophile directly displaces a halide on the aromatic ring. For SNA reactions to occur on an electron-rich aromatic system like thiazole, the ring typically needs to be activated by strongly electron-withdrawing groups. libretexts.org The sulfonamide group at C-5 in this compound acts as such an activating group, rendering the ring more susceptible to nucleophilic attack.

The generally accepted mechanism for SNA involves a two-step addition-elimination process via a Meisenheimer complex. libretexts.org However, recent studies suggest that some SNA reactions may proceed through a concerted mechanism. nih.gov The position of nucleophilic attack is influenced by the stability of the resulting intermediate. Attack at C-2 is generally favored due to the ability of the adjacent sulfur and nitrogen atoms to stabilize the negative charge of the Meisenheimer-like intermediate. pharmaguideline.com

The reactivity of halogens in nucleophilic aromatic substitution often follows the trend F > Cl > Br > I, which is opposite to the trend observed in many other substitution reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com

Chemo- and Regioselective Functionalization Strategies

The differential reactivity of the C-2 and C-4 bromine atoms, coupled with the activating effect of the C-5 sulfonamide group, allows for the development of sophisticated chemo- and regioselective functionalization strategies. By carefully selecting the reaction type (e.g., cross-coupling vs. nucleophilic substitution) and optimizing the reaction conditions (catalyst, solvent, temperature), it is possible to selectively modify one position while leaving the other reactive sites untouched. nih.gov

For example, a sequential cross-coupling strategy can be employed. The more reactive C-2 bromine can be substituted first under mild conditions. Then, under more forcing conditions, the C-4 bromine can be reacted with a different coupling partner, leading to the synthesis of di-substituted thiazoles with distinct functionalities at the C-2 and C-4 positions. nih.gov

A Miyaura borylation/Suzuki-Miyaura coupling sequence is another powerful strategy. rsc.org In this approach, a bromo-thiazole can be converted to a thiazole-boronic ester, which can then be used in a subsequent Suzuki-Miyaura coupling to introduce a wide range of substituents.

Reactivity and Modifications of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) at the C-5 position is a key functional group that not only influences the reactivity of the thiazole ring but also serves as a handle for further chemical modifications. The sulfonamide group is a known pharmacophore and its modification can lead to compounds with diverse biological activities. nih.gov

The nitrogen atom of the sulfonamide can be alkylated or arylated under basic conditions. The acidic nature of the sulfonamide protons facilitates their removal by a base, generating a nucleophilic nitrogen species that can react with various electrophiles.

Furthermore, the sulfonamide group itself can be synthesized through the reaction of a corresponding sulfonyl chloride with ammonia (B1221849) or an amine. Conversely, the sulfonamide can be hydrolyzed under harsh acidic or basic conditions, though this is generally a difficult transformation.

Recent research has explored the reactions of thioamides with sulfonyl azides to form N-sulfonylacetamidines, showcasing the versatility of sulfur and nitrogen-containing functional groups in heterocyclic synthesis. researchgate.net While not a direct modification of a pre-existing sulfonamide, this type of reaction highlights the broader chemical space accessible around sulfonamide-like structures.

The presence of the thiazole ring can also influence the reactivity of the sulfonamide group. The electron-withdrawing nature of the thiazole core can increase the acidity of the sulfonamide protons, making them more reactive.

N-Alkylation and N-Acylation Reactions

The sulfonamide group (–SO₂NH₂) in this compound is a key site for synthetic modification. The nitrogen atom possesses a lone pair of electrons and an acidic proton, making it amenable to both N-alkylation and N-acylation reactions. These transformations are crucial for diversifying the structure to explore structure-activity relationships (SAR) and improve pharmacological properties. nih.gov

N-Alkylation:

The introduction of alkyl groups onto the sulfonamide nitrogen can significantly alter a compound's lipophilicity, membrane permeability, and metabolic stability. nih.govresearchgate.net The general strategy for N-alkylation involves the deprotonation of the sulfonamide proton with a suitable base to form a nucleophilic sulfonamidate anion, which then reacts with an alkylating agent. nih.gov Common bases include sodium hydride (NaH) or calcium hydride (CaH₂) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govnih.gov

A variety of alkylating agents can be employed, including simple alkyl halides (e.g., methyl iodide, ethyl bromide) and more complex functionalized halides. nih.govorganic-chemistry.org For instance, reacting the deprotonated sulfonamide with propargyl bromide would introduce an alkyne functionality, useful for further modification via click chemistry. nih.gov Ruthenium-catalyzed N-alkylation reactions using alcohols as alkylating agents also represent a modern and efficient method. organic-chemistry.org

Interactive Table: N-Alkylation of Sulfonamides This table presents hypothetical reaction conditions for the N-alkylation of this compound based on established methods for analogous compounds.

| Entry | Alkylating Agent | Base/Catalyst | Solvent | Expected Product |

| 1 | Methyl Iodide | NaH | THF | N-methyl-2,4-dibromothiazole-5-sulfonamide |

| 2 | Benzyl Bromide | CaH₂ | DMF | N-benzyl-2,4-dibromothiazole-5-sulfonamide nih.gov |

| 3 | Propargyl Bromide | NaH | THF | N-propargyl-2,4-dibromothiazole-5-sulfonamide nih.gov |

| 4 | Methanol | [Ru(p-cymene)Cl₂]₂ | Toluene | N-methyl-2,4-dibromothiazole-5-sulfonamide organic-chemistry.org |

N-Acylation:

N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This modification can influence the electronic properties and hydrogen-bonding capabilities of the molecule. The reaction typically proceeds by treating the sulfonamide with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the acid byproduct. For example, acylation with 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone has been used to link a dibromopyrrole moiety to a thiazole core, demonstrating a method to create complex hybrid molecules. helsinki.fi

Exploration of Bioisosteric Replacements for the Sulfonamide Moiety

Bioisosterism is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. openaccessjournals.comnih.gov The sulfonamide group is a well-known bioisostere of carboxylic acids due to their similar acidity and ability to act as hydrogen bond acceptors. openaccessjournals.comtcichemicals.com Replacing the sulfonamide moiety in this compound can lead to analogs with novel biological profiles.

Common bioisosteric replacements for sulfonamides include amides, tetrazoles, and various other five-membered heterocycles like oxadiazoles (B1248032) or triazoles. nih.gov

Carboxamide as a Bioisostere:

The synthesis of the corresponding 2,4-dibromothiazole-5-carboxamide (B8731102) would involve converting a carboxylic acid precursor. A potential synthetic route could start from a 2,4-dibromothiazole-5-carboxylic acid derivative. This acid could then be coupled with an amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to form the desired amide. helsinki.fi The synthesis of related pyrrolamide-thiazole hybrids has been successfully demonstrated using such coupling methods. helsinki.fi

Tetrazole as a Bioisostere:

The tetrazole ring is another classic bioisostere for carboxylic acids and, by extension, sulfonamides. openaccessjournals.comnih.gov Its synthesis often involves the [2+3] cycloaddition of an azide (B81097) (like sodium azide or trimethylsilyl (B98337) azide) to a nitrile precursor. nih.gov Therefore, to synthesize the tetrazole analog of this compound, one would first need to prepare 2,4-dibromothiazole-5-carbonitrile.

Interactive Table: Potential Bioisosteres for the Sulfonamide Moiety This table outlines potential bioisosteric replacements for the sulfonamide group on the 2,4-dibromothiazole scaffold and the key precursor required for their synthesis.

| Bioisostere | Structure | Key Precursor |

| Carboxamide | -CONH₂ | 2,4-Dibromothiazole-5-carboxylic acid |

| Tetrazole | -CN₄H | 2,4-Dibromothiazole-5-carbonitrile |

| 1,2,4-Oxadiazole (B8745197) | -C₂N₂OH | 2,4-Dibromothiazole-5-carbonitrile |

The choice of bioisostere can significantly impact the molecule's properties. For instance, replacing an amide with a 1,2,4-oxadiazole has been shown to improve metabolic stability in certain drug candidates. nih.gov

Intramolecular Cyclization and Ring-Forming Reactions

The presence of multiple reactive sites on the this compound scaffold allows for intramolecular reactions to form fused ring systems. The two bromine atoms on the thiazole ring are potential leaving groups for nucleophilic substitution. mdpi.com The sulfonamide nitrogen, particularly after deprotonation, can act as an internal nucleophile.

A plausible intramolecular cyclization could occur in N-alkylated analogs bearing a terminal functional group on the alkyl chain. For example, an N-alkyl chain with a terminal amine or thiol could potentially displace one of the bromine atoms on the thiazole ring to form a new fused heterocyclic ring. The regioselectivity of such a cyclization (i.e., whether the C2-Br or C4-Br is displaced) would depend on the reaction conditions and the relative reactivity of the two positions.

Furthermore, thiazoles can participate in cycloaddition reactions, although this is less common for highly substituted derivatives. numberanalytics.comwikipedia.org For instance, intramolecular Diels-Alder reactions have been reported for related amide systems, leading to complex polycyclic structures. rsc.org While such a reaction is less probable for the parent sulfonamide, appropriately functionalized derivatives could potentially undergo designed ring-forming cascades. For example, a reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide leads to an unexpected intramolecular cyclization, forming a bicyclic product, which highlights the potential for complex ring-forming reactions in systems containing both sulfur and nitrogen heteroatoms. nih.gov

Derivatization and Structure Activity Relationship Sar Investigations of Thiazole 5 Sulfonamides

Design Principles for Novel Thiazole-Sulfonamide Derivatives

The design of new thiazole-sulfonamide derivatives is often guided by established medicinal chemistry principles, aiming to enhance potency, selectivity, and pharmacokinetic profiles. A primary strategy involves the combination of two or more bioactive moieties into a single hybrid molecule to achieve synergistic or additive effects. researchgate.netnih.gov The sulfonamide group is a well-known pharmacophore present in numerous antibacterial, and anticancer drugs, while the thiazole (B1198619) ring is a versatile heterocyclic scaffold found in a wide range of pharmaceuticals. researchgate.nettandfonline.com

Synthesis and Functionalization of Substituted 2,4-Dibromothiazole-5-sulfonamide Analogues

The synthesis of novel analogues from this compound leverages the reactivity of the bromo substituents. The 2- and 4-positions on the thiazole ring are susceptible to nucleophilic substitution and, more commonly, transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds at these positions.

The general synthetic pathway often begins with the core this compound. One of the bromo groups can be selectively substituted under carefully controlled reaction conditions, followed by the substitution of the second bromo group, allowing for the creation of unsymmetrically substituted derivatives. For instance, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group at the C4-position, followed by a Sonogashira coupling to install an alkynyl group at the C2-position. The sulfonamide moiety at the C5-position can also be functionalized, typically by reacting the primary sulfonamide with various electrophiles to yield N-substituted derivatives.

Below is an interactive table showcasing a hypothetical set of analogues that could be synthesized from this compound, illustrating the diversity achievable through peripheral substitutions.

| Compound ID | Substituent at C2 | Substituent at C4 | N-Substitution on Sulfonamide |

| TS-01 | Phenyl | Phenyl | Unsubstituted |

| TS-02 | 4-Methoxyphenyl | Bromo | Unsubstituted |

| TS-03 | Bromo | Pyridin-3-yl | Unsubstituted |

| TS-04 | Thiophen-2-yl | Phenyl | Unsubstituted |

| TS-05 | Cyclopropyl | 4-Fluorophenyl | Unsubstituted |

| TS-06 | Phenyl | Phenyl | Methyl |

| TS-07 | Amino | Phenyl | Unsubstituted |

| TS-08 | Phenylethynyl | Bromo | Unsubstituted |

Exploration of Structural Diversity through Peripheral Substitutions on the Thiazole Ring

The exploration of structural diversity by modifying the peripheral positions of the thiazole ring is fundamental to understanding the SAR of this class of compounds. Each position—C2, C4, and the C5-sulfonamide—offers a unique vector for altering the molecule's interaction with its biological target.

Substitutions at the C2-Position: The C2-position is frequently substituted with various amino, alkyl, aryl, and heteroaryl groups. The nature of the substituent at this position can significantly impact the molecule's polarity and its ability to form hydrogen bonds. For example, introducing an amino group allows for further derivatization or direct interaction with receptor sites. nih.gov

Substitutions at the C4-Position: This position is often modified with bulky aryl or substituted phenyl rings. SAR studies have shown that the electronic nature and substitution pattern of this aryl ring are critical for activity. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can fine-tune the molecule's potency. Replacing a phenyl ring with nonpolar aliphatic substituents has also been explored to probe the necessity of an aromatic system for activity. nih.gov

Modifications of the C5-Sulfonamide Group: The sulfonamide group is a key pharmacophore, often essential for the compound's primary mechanism of action, such as inhibiting enzymes like carbonic anhydrase. researchgate.net The nitrogen atom of the sulfonamide can be left unsubstituted (primary sulfonamide) or substituted with alkyl or aryl groups. These modifications can alter the acidity of the sulfonamide proton and influence the molecule's binding orientation and pharmacokinetic properties. nih.gov

Methodologies for Structure-Activity Relationship (SAR) Studies of Thiazole-Sulfonamide Conjugates

Establishing a clear SAR is essential for the rational design of more effective therapeutic agents. This is typically achieved through a combination of systematic synthetic modification and advanced analytical techniques. nih.govnih.gov

A cornerstone of SAR studies is the systematic variation of substituents at each modifiable position of the scaffold. nih.gov This involves creating a series of analogues where only one part of the molecule is changed at a time. For the thiazole-sulfonamide core, this could involve:

Varying the aryl group at the C4-position: A library of compounds could be synthesized with different substituents (e.g., methyl, methoxy, chloro, fluoro) at the ortho, meta, and para positions of a phenyl ring.

Altering the substituent at the C2-position: A range of functionalities, from small hydrogen-bonding groups to larger, more lipophilic moieties, can be installed to probe the size and nature of the binding pocket.

Modifying the linker or central amide bond: In more complex conjugates, the nature and length of any linker connecting the thiazole to another pharmacophore can be systematically altered. nih.gov

The three-dimensional conformation of a molecule is often as important as its chemical composition in determining its biological activity. Conformational analysis, performed using both computational and experimental methods, helps to explain SAR data. bohrium.com

Molecular Docking: Computational docking studies are used to predict how a ligand (the thiazole-sulfonamide derivative) binds to the active site of a target protein. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and help rationalize why certain analogues are more active than others. For example, docking can show how the sulfonamide group coordinates with a metal ion (e.g., Zn(II)) in the active site of an enzyme. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique used to determine the structure and conformation of molecules in solution. bohrium.com By analyzing NMR data, researchers can understand the preferred spatial arrangement of the different parts of the molecule, which can be correlated with biological activity.

By integrating the findings from systematic synthesis, biological testing, and conformational analysis, a detailed SAR model can be developed, providing a roadmap for the design of next-generation thiazole-sulfonamide agents.

Development of Focused Libraries for Research Purposes

To efficiently explore the SAR of the thiazole-sulfonamide scaffold, medicinal chemists often develop focused libraries. A focused library is a collection of structurally related compounds designed to probe a specific biological target or chemical space. nih.gov Unlike large, random screening libraries, focused libraries are rationally designed based on a known active scaffold or a hypothesis about ligand-target interactions.

The synthesis of these libraries often employs combinatorial chemistry or parallel synthesis techniques, where the this compound core can serve as a versatile starting point. By reacting the core with a diverse set of building blocks in a systematic manner, a large number of distinct analogues can be generated rapidly. For example, a 10x10 library could be created by reacting 10 different boronic acids at the C4-position followed by 10 different amines at the C2-position, resulting in 100 unique compounds. These libraries are then screened against biological targets to identify initial hits and build a robust SAR, accelerating the drug discovery process. nih.govbohrium.com

Computational and Advanced Spectroscopic Characterization

Computational Chemistry Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the intricacies of chemical reactivity that are often difficult to explore experimentally. For the 2,4-dibromothiazole (B130268) framework, these studies provide profound insights into reaction mechanisms and selectivity.

The selective functionalization of the 2,4-dibromothiazole core, a key process in the synthesis of its derivatives, is primarily governed by the oxidative addition step in palladium-catalyzed cross-coupling reactions. DFT calculations have been employed to elucidate the reaction pathway and understand the origins of the observed high regioselectivity.

Computational studies have located the transition states for the oxidative insertion of a palladium(0) catalyst, such as [Pd(Pt-Bu)₃], into the C2-Br and C4-Br bonds of the thiazole (B1198619) ring. These calculations reveal a significant energy difference between the two possible insertion pathways. The transition state leading to insertion at the C2 position is consistently found to be lower in energy compared to insertion at the C4 position. For 2,4-dibromothiazole, the calculated energy difference (ΔΔG‡) is approximately 4.5 kcal/mol, which favors the C2 position. This substantial energy barrier difference explains the exclusive formation of the C2-coupled product observed in many synthetic protocols. The oxidative addition is proposed to be the rate-determining and irreversible step, meaning this initial selectivity dictates the final product structure.

The inherent electronic properties of the 2,4-dibromothiazole ring are the primary drivers of its regioselective reactivity. The carbon atom at the C2 position, situated between the nitrogen and sulfur heteroatoms, is significantly more electrophilic (electron-poor) than the carbon at the C4 position. This electronic differentiation is the fundamental reason why nucleophilic attack and the oxidative addition step of cross-coupling reactions preferentially occur at C2.

This reactivity pattern has been experimentally confirmed in numerous cross-coupling reactions, such as Suzuki and Negishi couplings, where substitution occurs exclusively at the C2 position. Computational models, including DFT, support these experimental findings by mapping the electron density distribution across the molecule and calculating the energies of reaction intermediates and transition states. The 'distortion-interaction' model, a DFT-based approach, has been used to analyze the activation barriers for oxidative addition, further corroborating that the electronic and geometric distortion energies favor reaction at the C2 site. The presence of the electron-withdrawing sulfonamide group at the C5 position is expected to further influence the electronic landscape of the ring, though the fundamental preference for C2 reactivity is anticipated to remain.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide definitive proof of a molecule's chemical structure and connectivity. For complex heterocyclic systems like 2,4-Dibromothiazole-5-sulfonamide, a combination of techniques is required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide a complete picture of the molecular framework.

While specific spectral data for this compound is not widely published, data from analogous thiazole-sulfonamide derivatives allow for the prediction of its key spectral features. The ¹H NMR spectrum is expected to be simple, showing a characteristic signal for the two protons of the sulfonamide (-SO₂NH₂) group, typically as a broad singlet in the range of δ 7-8 ppm, depending on the solvent and concentration. The ¹³C NMR spectrum would be more complex, with distinct signals for the three carbons of the thiazole ring. The C2 and C4 carbons, being bonded to bromine atoms, would appear at chemical shifts significantly different from the C5 carbon, which is attached to the sulfonamide group. The precise chemical shifts provide empirical evidence for the substitution pattern on the thiazole ring.

Table 1: Representative ¹³C NMR Data for a Substituted Thiazole-Sulfonamide Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~157.7 |

| C4 | ~148.4 |

| C5 | ~139.9 |

Note: Data is representative and based on analogous structures. Actual values for this compound may vary.

X-ray crystallography provides unequivocal information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the parent scaffold, 2,4-dibromothiazole, has been determined. The study revealed an orthorhombic crystal system with the space group Fmm2. A key finding was that the crystal structure is disordered, with molecules randomly oriented. This means the sulfur atom and the C-H group of the ring occupy mixed positions within the crystal lattice. This crystallographic information is fundamental for understanding the packing forces and potential polymorphism of derivatives like this compound. The addition of the sulfonamide group at the C5 position would significantly alter the intermolecular interactions, likely leading to a different packing arrangement dominated by hydrogen bonding involving the -NH₂ and -SO₂ groups.

Table 2: Crystallographic Data for 2,4-Dibromothiazole

| Parameter | Value |

|---|---|

| Empirical Formula | C₃HBr₂NS |

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| a (Å) | 6.700 (10) |

| b (Å) | 16.21 (3) |

| c (Å) | 5.516 (8) |

| Z | 4 |

| Temperature (K) | 93(2) |

Data sourced from Aitken, K. M., et al. (2015).

Molecular Modeling and Docking Studies for Derivative Design

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (a ligand) will bind to the active site of a biological target, such as an enzyme or receptor. These methods are central to modern drug discovery and are used to design derivatives of a lead compound with improved potency and selectivity.

Derivatives of the thiazole sulfonamide scaffold have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For example, various derivatives have been designed and modeled as inhibitors of carbonic anhydrases, which are important targets for anticancer and anti-glaucoma drugs. These studies visualize the binding mode of the sulfonamide derivatives within the enzyme's active site, identifying key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. The sulfonamide moiety typically coordinates with a zinc ion in the active site, while the thiazole ring and its substituents form interactions with nearby amino acid residues. By understanding these structure-activity relationships, researchers can rationally design new derivatives of this compound to optimize their interaction with a specific biological target.

Applications in Complex Organic Synthesis and Chemical Biology Research

Utility as a Versatile Building Block in Synthetic Organic Chemistry

2,4-Dibromothiazole-5-sulfonamide serves as a foundational starting material for the construction of more elaborate thiazole-containing structures. The differential reactivity of the two bromine atoms allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This regioselective functionalization is key to its utility, enabling the programmed introduction of diverse substituents onto the thiazole (B1198619) core.

The sulfonamide group not only influences the reactivity of the heterocyclic ring but also provides a handle for further chemical modification. For instance, the nitrogen of the sulfonamide can be alkylated, expanding the structural diversity of the resulting derivatives. nih.gov The inherent reactivity of the thiazole ring system, combined with the versatility of the bromo and sulfonamide substituents, makes this compound a powerful tool for generating libraries of polysubstituted thiazoles for screening in drug discovery and materials science. rsc.org The thiazole nucleus itself is a common feature in many biologically active compounds, and the ability to readily synthesize a variety of derivatives from a common precursor like this compound is of significant interest. nih.govnih.gov

Role in the Total Synthesis of Natural Products and Complex Molecules (e.g., Melithiazole C, Mycothiazole)

While direct search results detailing the use of this compound in the total synthesis of Melithiazole C and Mycothiazole are not prevalent, the closely related 2,4-dibromothiazole (B130268) is a known key intermediate in these synthetic endeavors. The structural motif of a polysubstituted thiazole is central to these natural products, and the synthetic strategies employed highlight the importance of halogenated thiazoles as versatile building blocks.

The synthesis of these complex natural products often involves the sequential and regioselective introduction of side chains onto a pre-formed thiazole ring. The presence of two bromine atoms, as in 2,4-dibromothiazole, allows for a stepwise construction of the target molecule. One bromine atom can be selectively reacted, for example, through a metal-halogen exchange followed by coupling with an appropriate electrophile, while the other bromine atom remains available for a subsequent transformation. This stepwise approach is crucial for building the intricate architectures of natural products like the melithiazoles and mycothiazole. The principles demonstrated in these syntheses using 2,4-dibromothiazole are directly applicable to its 5-sulfonamide derivative, which offers an additional point for modification or for tuning the electronic properties of the molecule.

Contribution to the Development of Chemical Probes and Ligands

The development of high-quality chemical probes is essential for interrogating biological systems and validating new therapeutic targets. nih.gov These probes are often small molecules designed to interact with a specific protein or receptor with high affinity and selectivity. The sulfonamide functional group is a common feature in many biologically active molecules and can be a key pharmacophore in the design of such probes. rsc.orgnih.gov

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the treatment of cardiovascular diseases. mdpi.com The angiotensin II (Ang II) hormone exerts its effects through two main receptor subtypes, AT1 and AT2. mdpi.com While AT1 receptor antagonists are widely used as antihypertensive drugs, the AT2 receptor has emerged as a novel therapeutic target for conditions such as tissue injury and inflammation. nih.gov

The development of selective ligands for the AT2 receptor is an active area of research. nih.gov Sulfonamide-containing scaffolds have been investigated for their potential to act as selective AT2 receptor ligands. nih.gov For example, a series of benzenesulfonamide (B165840) derivatives were designed and synthesized, showing moderate selectivity and affinity for the AT2 receptor. nih.gov The thiazole ring, as a bioisostere for other heterocyclic systems, can be incorporated into these designs. The synthetic accessibility of substituted thiazole sulfonamides from precursors like this compound makes them attractive candidates for the development of novel AT2 receptor modulators. The ability to systematically vary the substituents at the 2- and 4-positions allows for the fine-tuning of receptor affinity and selectivity.

Table 1: Examples of Angiotensin II Receptor Antagonists and their Characteristics

| Compound | Target Receptor | IC50 (nM) | Antihypertensive Effect | Reference |

| Compound 1f | AT1 | 1.13 ± 1.68 | Efficient and long-lasting; maximal response of 55.98 ± 4.74 mmHg at 10 mg/kg | researchgate.net |

| Telmisartan | AT1 | Not specified | Used as a reference standard | researchgate.net |

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. nih.gov The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of Aβ, making it a prime therapeutic target for AD. nih.govresearchgate.net The development of small-molecule BACE1 inhibitors has been a major focus of research, though it has been met with challenges. nih.govsci-hub.se

A wide variety of heterocyclic scaffolds have been explored in the design of BACE1 inhibitors. nih.gov Thiazole-containing compounds have been investigated for this purpose. The structural versatility of this compound allows for its use as a starting point for the synthesis of more complex inhibitor scaffolds. For instance, the bromine atoms can be displaced by various functional groups through cross-coupling reactions to build molecules that can fit into the active site of BACE1. The sulfonamide group can also be modified to optimize properties such as solubility, cell permeability, and metabolic stability, which are critical for the development of effective central nervous system drugs. researchgate.net

Table 2: Examples of BACE1 Inhibitors and their Potency

| Inhibitor | Ki or IC50 | Cellular Activity (EC50) | Selectivity over BACE2 and Cathepsin D | Reference |

| Compound 3 | Ki = 1.1 nM | 39 nM | >25-fold | nih.gov |

| Inhibitor 4 (GSK 188909) | IC50 = 4 nM | 5 nM | Good selectivity | nih.gov |

| Inhibitor 5 | Ki = 1.8 nM | 1 nM | Modest (IC50 = 79 nM for BACE2, 138 nM for Cathepsin D) | nih.gov |

Application in the Construction of Functionalized Heterocyclic Systems

The synthesis of novel functionalized heterocyclic systems is a cornerstone of medicinal chemistry and materials science. nuph.edu.ua Thiazoles and their derivatives are prominent in a vast number of biologically active compounds and functional materials. nih.govrsc.org The reactivity of this compound makes it an excellent platform for the construction of diverse and highly functionalized thiazole-based heterocyclic systems.

Through sequential and regioselective cross-coupling reactions, a wide range of aryl, heteroaryl, alkyl, and alkynyl groups can be introduced at the 2- and 4-positions of the thiazole ring. Furthermore, the sulfonamide group can participate in various chemical transformations or act as a directing group for subsequent reactions. This allows for the creation of complex molecular architectures with tailored electronic and steric properties. For example, the thiazole ring can be annulated with other heterocyclic rings to generate fused systems with unique photophysical or biological properties. The ability to build such a wide variety of structures from a single, readily accessible starting material underscores the importance of this compound in the field of heterocyclic chemistry.

Q & A

Q. How do structural modifications enhance metabolic stability in pharmacokinetic studies?

- Methodological Answer : Introduce metabolically resistant groups (e.g., trifluoromethyl) at the 5-position. Assess stability in liver microsomes and plasma using LC-MS to quantify parent compound degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.